DSPE-PEG-Amine, MW 2000 ammonium
Description
Structure
2D Structure
Properties
CAS No. |
474922-26-4 |
|---|---|
Molecular Formula |
C46H94N3O11P |
Molecular Weight |
896.2 g/mol |
IUPAC Name |
azanium 2-[2-(2-aminoethoxy)ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C46H91N2O11P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)56-41-43(42-58-60(52,53)57-38-36-48-46(51)55-40-39-54-37-35-47)59-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h43H,3-42,47H2,1-2H3,(H,48,51)(H,52,53);1H3 |
InChI Key |
AXHRCGLQEUQOIS-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications of Dspe Peg Amine
De Novo Synthesis Pathways for DSPE-PEG-Amine
The de novo synthesis of DSPE-PEG-Amine is a multi-step process that requires careful control over reactive functional groups to ensure the desired product is obtained with high purity. Key to this synthesis are the strategic use of protecting groups and the efficient formation of stable linkages between the DSPE and PEG moieties.
Protection and Deprotection Strategies for Amine Functionality
In the synthesis of DSPE-PEG-Amine, it is often necessary to start with a heterobifunctional PEG derivative, where one terminus is destined to react with DSPE and the other possesses a protected amine. This protection is vital to prevent unwanted side reactions of the highly nucleophilic amine group during the coupling of PEG to the phospholipid.
One of the most common protecting groups for the amine functionality is the tert-butyloxycarbonyl (Boc) group . The protection is typically achieved by reacting the amine-terminated PEG with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. fishersci.co.uksigmaaldrich.comjk-sci.com This reaction converts the primary amine into a carbamate, which is significantly less nucleophilic and stable to the conditions required for subsequent reactions. fishersci.co.uk
The deprotection of the Boc group is accomplished under acidic conditions. nanosoftpolymers.compolysciences.com A common reagent for this is trifluoroacetic acid (TFA), which efficiently cleaves the carbamate to regenerate the primary amine. jk-sci.comnanosoftpolymers.com The volatile nature of TFA and its byproducts simplifies the purification process.
| Protecting Group | Protection Reagent | Deprotection Condition |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., Trifluoroacetic Acid - TFA) |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine) |
Another protecting group that can be employed is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu and is cleaved under basic conditions, typically with a solution of piperidine in an organic solvent. The choice between Boc and Fmoc protection allows for orthogonal protection strategies in more complex synthetic schemes.
Urethane Linkage Formation in DSPE-PEG-Amine Synthesis
A stable linkage between the DSPE and PEG moieties is critical for the integrity of the final conjugate. One effective method to achieve this is through the formation of a urethane bond. This can be accomplished by using a PEG derivative that is activated at one terminus with a succinimidyl carbonate (SC) group. nih.govnih.gov
The synthesis involves the reaction of the primary amine of DSPE with the SC-activated PEG. The lone pair of electrons on the nitrogen atom of the DSPE amine attacks the electrophilic carbonyl carbon of the succinimidyl carbonate. This nucleophilic acyl substitution reaction results in the formation of a stable urethane linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct. nih.gov This strategy provides a robust and high-yield pathway for the synthesis of the DSPE-PEG backbone, which can then be deprotected to reveal the terminal amine for further functionalization. nih.gov
Functionalization of DSPE-PEG-Amine for Bioconjugation
The terminal primary amine of DSPE-PEG-Amine is a versatile functional group that can be readily modified for the attachment of various biomolecules, such as peptides, proteins, antibodies, and targeting ligands. This process, known as bioconjugation, relies on a variety of amine-reactive chemistries.
Amine-Reactive Conjugation Chemistries
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used as "zero-length" crosslinkers to couple carboxylic acids to primary amines. creative-proteomics.comchemistrysteps.comthermofisher.com In the context of functionalizing DSPE-PEG-Amine, a molecule bearing a carboxylic acid group can be conjugated to the terminal amine of the DSPE-PEG derivative.
The mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325). EDC or DCC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. creative-proteomics.comchemistrysteps.com This intermediate is then susceptible to nucleophilic attack by the primary amine of DSPE-PEG-Amine. The amine attacks the carbonyl carbon of the O-acylisourea intermediate, leading to the formation of a stable amide bond and the release of a soluble urea byproduct. chemistrysteps.comthermofisher.com
To improve the efficiency of the reaction and reduce side reactions such as the hydrolysis of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. thermofisher.com NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine to form the amide bond. thermofisher.com
| Carbodiimide | Key Feature | Byproduct Solubility |
| EDC | Water-soluble | Water-soluble |
| DCC | Water-insoluble | Insoluble in most organic solvents |
A common and efficient method for conjugating biomolecules to DSPE-PEG-Amine involves the use of N-hydroxysuccinimide (NHS) esters. This approach typically involves a two-step process where the DSPE-PEG-Amine is first reacted with a homobifunctional crosslinker containing two NHS ester groups, or more commonly, a molecule of interest is first activated as an NHS ester.
Alternatively, and more directly for bioconjugation, a DSPE-PEG derivative with a terminal NHS ester (DSPE-PEG-NHS) is used to react with a biomolecule containing a primary amine. nanocs.netnanosoftpolymers.comaxispharm.comcreativepegworks.com The DSPE-PEG-NHS can be synthesized from DSPE-PEG-COOH by reacting it with a carbodiimide (like DCC) and NHS. researchgate.net
Amide Bond Formation Protocols
The primary amine group of DSPE-PEG-Amine serves as a versatile nucleophile for the formation of stable amide bonds, a common strategy for conjugating carboxylic acid-containing molecules. The most prevalent method involves the use of activated esters, particularly N-hydroxysuccinimide (NHS) esters, which react efficiently with the amine under mild conditions to yield a stable amide linkage.
The reaction between DSPE-PEG-Amine and an NHS ester proceeds via nucleophilic acyl substitution. The primary amine of the DSPE-PEG attacks the activated carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the NHS leaving group results in the formation of the desired amide bond. This reaction is typically carried out in organic solvents such as dimethylformamide (DMF), dichloromethane (CH2Cl2), or dimethyl sulfoxide (DMSO), often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the released NHS. The optimal pH for the reaction with NHS esters is typically in the range of 7 to 9.
Beyond pre-activated NHS esters, in situ activation of carboxylic acids using coupling agents is also a widely employed strategy. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in combination with an additive like NHS or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency, facilitate the direct conjugation of carboxylic acids to DSPE-PEG-Amine. The reaction with EDC is most effective under acidic conditions, typically at a pH of 4.5.
Interactive Table: Amide Bond Formation Protocols for DSPE-PEG-Amine
| Coupling Chemistry | Activating/Coupling Agent | Typical Solvents | pH Range | Key Considerations |
| Activated Ester Coupling | N-Hydroxysuccinimide (NHS) ester | DMF, CH2Cl2, DMSO | 7-9 | Pre-activation of the carboxylic acid is required. The reaction is generally clean and efficient. |
| Carbodiimide Coupling | EDC, DCC (often with NHS or HOBt) | DMF, CH2Cl2 | 4.5-6.0 (for EDC activation) | In situ activation of the carboxylic acid. Potential for side product formation if not optimized. |
N-Alkylation Approaches
N-alkylation of the primary amine of DSPE-PEG-Amine provides a means to introduce alkyl substituents, which can be useful for altering the physicochemical properties of the resulting conjugate or for introducing further reactive handles. A prominent method for N-alkylation is reductive amination.
Reductive amination involves the reaction of the primary amine with an aldehyde or a ketone to form a transient imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This two-step, one-pot reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion without reducing the starting carbonyl compound. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3).
The reaction conditions for reductive amination are generally mild, proceeding at or near neutral pH in a variety of protic or aprotic solvents. The choice of solvent and reducing agent can be optimized based on the specific aldehyde or ketone being used. This method offers a high degree of control and is compatible with a wide range of functional groups.
Interactive Table: N-Alkylation of DSPE-PEG-Amine via Reductive Amination
| Carbonyl Substrate | Reducing Agent | Typical Solvents | Product | Key Considerations |
| Aldehyde (R-CHO) | NaBH3CN, NaBH(OAc)3 | Methanol, Dichloromethane, THF | Secondary Amine (DSPE-PEG-NH-CH2-R) | Reaction is typically efficient and high-yielding. The choice of reducing agent can influence reaction kinetics and selectivity. |
| Ketone (R-CO-R') | NaBH3CN, NaBH(OAc)3 | Methanol, Dichloromethane, THF | Secondary Amine (DSPE-PEG-NH-CH(R)(R')) | Ketones are generally less reactive than aldehydes, and the reaction may require longer times or slightly more forcing conditions. |
Integration of Advanced Click Chemistry Moieties
Click chemistry has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. The integration of click-reactive moieties onto DSPE-PEG-Amine expands its utility for creating complex, multifunctional nanocarriers.
Copper-Free Click Chemistry with DSPE-PEG-DBCO Derivatives
A significant advancement in click chemistry for biological applications is the development of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction avoids the use of cytotoxic copper catalysts, making it ideal for in vivo applications. DSPE-PEG-Amine can be readily modified to incorporate a dibenzocyclooctyne (DBCO) group, a highly strained alkyne that reacts rapidly and specifically with azides.
The synthesis of DSPE-PEG-DBCO typically involves the reaction of DSPE-PEG-Amine with a DBCO-NHS ester. The resulting DSPE-PEG-DBCO can then be conjugated to azide-modified molecules, such as targeting peptides, antibodies, or small molecule drugs, through a [3+2] cycloaddition reaction to form a stable triazole linkage. The reaction proceeds under mild, aqueous conditions and exhibits excellent bioorthogonality, meaning it does not interfere with native biological functional groups.
Interactive Table: Copper-Free Click Chemistry with DSPE-PEG-DBCO
| Reaction Type | Key Reactants | Reaction Conditions | Linkage Formed | Advantages |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | DSPE-PEG-DBCO, Azide-functionalized molecule | Aqueous buffer, Room temperature | Triazole | Copper-free, biocompatible, high reaction rates, bioorthogonal. |
Cleavable Linker Strategies Utilizing DSPE-PEG-Amine Derivatives
The incorporation of cleavable linkers into DSPE-PEG conjugates allows for the controlled release of attached molecules in response to specific physiological stimuli, such as the reductive environment within cells.
Disulfide Bond Formation (e.g., DSPE-SS-PEG-NH2)
Disulfide bonds are stable in the extracellular environment but are readily cleaved in the presence of reducing agents like glutathione (GSH), which is found at significantly higher concentrations inside cells compared to the bloodstream. This differential stability makes disulfide linkers ideal for intracellular drug delivery.
DSPE-SS-PEG-NH2 is a derivative where a disulfide bond is incorporated between the DSPE and PEG moieties. This can be synthesized through various methods, including the reaction of a thiol-modified DSPE with a pyridyl-activated PEG-amine. The terminal amine group of DSPE-SS-PEG-NH2 can then be used for conjugation to other molecules. Upon internalization into a cell, the high intracellular concentration of GSH (in the millimolar range) rapidly reduces the disulfide bond, leading to the cleavage of the PEG chain and the release of the conjugated cargo.
Interactive Table: Disulfide Bond Cleavage in DSPE-SS-PEG Conjugates
| Reducing Agent | Typical Concentration | Environment | Cleavage Mechanism | Application |
| Dithiothreitol (DTT) | 1-10 mM | In vitro | Thiol-disulfide exchange | Laboratory-based cleavage studies. |
| Glutathione (GSH) | 1-10 mM | Intracellular | Thiol-disulfide exchange | Triggered release of cargo inside cells. |
Influence of Poly(ethylene glycol) (PEG) Molecular Weight on DSPE-PEG-Amine Conjugate Properties
The molecular weight of the PEG chain in DSPE-PEG-Amine conjugates has a profound impact on the physicochemical and biological properties of the resulting nanocarriers, such as liposomes and micelles. The length of the PEG chain influences particle size, stability, circulation half-life, and interactions with biological systems.
Increasing the PEG molecular weight generally leads to an increase in the hydrodynamic diameter of the resulting liposomes or micelles. This is due to the larger volume occupied by the longer, more flexible PEG chains in the hydrated corona surrounding the nanoparticle core.
The presence of the PEG layer provides a "stealth" effect, reducing the opsonization of nanoparticles by plasma proteins and subsequent uptake by the reticuloendothelial system (RES), thereby prolonging their circulation time in the bloodstream. Generally, a longer PEG chain provides a more effective steric barrier, leading to a longer circulation half-life. However, there is a point of diminishing returns, and excessively long PEG chains may not provide a significant additional benefit. Studies have shown that PEG molecular weights in the range of 2000 to 5000 Da are often optimal for achieving prolonged circulation.
The PEG molecular weight also affects the stability of micellar systems. The critical micelle concentration (CMC), which is the concentration at which micelles begin to form, has been observed to increase with increasing PEG chain length. This is attributed to the increased hydrophilicity conferred by the longer PEG chains, which makes the individual DSPE-PEG molecules more soluble and less prone to self-assembly.
Furthermore, the density and conformation of the PEG layer, which are influenced by both the PEG molecular weight and the grafting density on the nanoparticle surface, play a crucial role in preventing non-specific protein adsorption. A dense "brush" conformation of PEG chains is more effective at repelling proteins than a more sparsely packed "mushroom" conformation. The transition between these conformations is dependent on the PEG chain length and the spacing between adjacent PEG molecules.
Interactive Table: Effect of PEG Molecular Weight on DSPE-PEG Conjugate Properties
| PEG Molecular Weight (Da) | Effect on Liposome (B1194612)/Micelle Size | Effect on Circulation Half-Life | Effect on Critical Micelle Concentration (CMC) | Effect on Protein Adsorption |
| 750 | Smaller size | Shorter | Lower | Less effective at preventing adsorption |
| 2000 | Intermediate size | Longer | Intermediate | Effective at preventing adsorption |
| 5000 | Larger size | Longest | Higher | Very effective at preventing adsorption |
Nanocarrier Formulation and Engineering Utilizing Dspe Peg Amine
Lipid-Based Nanocarrier System Architectures
DSPE-PEG-Amine serves as a key component in the design and fabrication of several lipid-based nanocarrier architectures, including liposomes, micelles, and solid lipid nanoparticles. Its inclusion influences the physicochemical properties, stability, and functionalization capabilities of these systems.
Liposome (B1194612) Formulation Methodologies
Liposomes, spherical vesicles composed of one or more lipid bilayers enclosing an aqueous core, are a primary nanocarrier system where DSPE-PEG-Amine is extensively utilized. Its incorporation is crucial for creating PEGylated liposomes, which exhibit improved pharmacokinetic profiles and reduced immunogenicity nih.govacs.orgscholarsresearchlibrary.comnih.govnih.gov.
The thin-film hydration method, also known as the Bangham method, is a foundational and widely adopted technique for liposome preparation nih.govxiahepublishing.comsci-hub.se. This process involves dissolving the lipid components, including DSPE-PEG-Amine, in an organic solvent such as ethanol (B145695) or chloroform (B151607) nih.govxiahepublishing.comuq.edu.aumdpi.com. The organic solvent is then removed, typically via rotary evaporation, to yield a thin lipid film deposited on the flask wall nih.govxiahepublishing.comuq.edu.au. Subsequently, this lipid film is hydrated with an aqueous buffer, often at a temperature above the phase transition temperature of the constituent lipids, to form multilamellar vesicles (MLVs) nih.govxiahepublishing.comuq.edu.au. The incorporation of DSPE-PEG-Amine into the lipid mixture during this process contributes to the formation of stable, PEGylated liposomes. Studies have shown that increasing the molar percentage of DSPE-PEG can lead to a reduction in liposome size nih.govuq.edu.aunih.gov.
Table 1: Liposome Characteristics via Thin-Film Hydration (Representative Data)
| Lipid Composition (Example) | DSPE-PEG-Amine Content | Preparation Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Citation |
| PC/PG/Cholesterol/DSPE-PEG | 0.7 mol% | Thin-film hydration | 100–110 | Not specified | scholarsresearchlibrary.com |
| DSPC/DSPE-PEG-2000 | Not specified | Thin-film hydration | 153.6 ± 4.5 | Not specified | uq.edu.au |
| Folate-GSH-PEG-DSPE (in liposomes) | Not specified | Thin-film hydration | Not specified | Not specified | iiarjournals.org |
Detergent-removal methods offer an alternative approach to liposome preparation, particularly useful for incorporating poorly soluble lipids or for achieving specific vesicle structures nih.govxiahepublishing.comsci-hub.se. In these techniques, lipids, including DSPE-PEG-Amine, are first solubilized in an aqueous buffer using a detergent. The liposomes are then formed by gradually removing the detergent, commonly through dialysis against a detergent-free buffer or via gel permeation chromatography nih.govnih.govxiahepublishing.comsci-hub.se. Dilution of the lipid-detergent mixture beyond a critical micellar concentration can also induce self-assembly into vesicles nih.govxiahepublishing.com. DSPE-PEG-containing lipid mixtures have been successfully processed using dialysis to form PEGylated vesicles nih.govgoogle.com. While specific size data for DSPE-PEG-Amine using this method alone are less detailed in the provided snippets, the principle of incorporating PEGylated lipids for vesicle stabilization and formation is well-established nih.govnih.gov.
Microfluidic technology has emerged as a powerful tool for the precise and scalable production of liposomes and lipid nanoparticles (LNPs) acs.orgresearchgate.netresearchgate.netd-nb.inforesearchgate.netnih.govnih.gov. This method involves the controlled mixing of fluid streams within micro-channels, enabling superior control over particle size, size distribution, and homogeneity compared to bulk methods acs.orgresearchgate.netd-nb.inforesearchgate.netnih.gov. DSPE-PEG-Amine is frequently incorporated into microfluidic formulations to achieve PEGylation acs.orgnih.govresearchgate.netd-nb.inforesearchgate.netnih.govnih.govsci-hub.seuniba.it.
In microfluidic systems, a lipid solution, typically in an organic solvent like ethanol, is mixed with an aqueous phase containing the payload or buffer under precisely controlled flow rates and ratios acs.orgresearchgate.netresearchgate.netd-nb.inforesearchgate.netnih.gov. Parameters such as the Flow Rate Ratio (FRR) between the organic and aqueous phases, and the total flow rate (TFR), significantly influence the resulting nanoparticle characteristics acs.orgresearchgate.netd-nb.inforesearchgate.netnih.govsci-hub.se. Generally, increasing the concentration of DSPE-PEG in the formulation leads to a reduction in particle size and can impact the polydispersity index (PDI) nih.govsci-hub.se.
Table 2: Liposome/LNP Characteristics via Microfluidic Preparation (Representative Data)
| Nanocarrier Type | Lipid Composition (Example) | DSPE-PEG-Amine Content | Mean Particle Size (nm) | Polydispersity Index (PDI) | Citation |
| Nanolipomers | PLGA polymer, DSPE-PEG(2000) Amine | 10% w/v | 102.11 ± 2.5 | 0.126 ± 0.01 | d-nb.info |
| Liposomes | Formulation 2/3 with PEG-DSPE | 5 mol% | ~150 | Not specified | sci-hub.se |
| CsA-NPs | Cyclosporine A, PEG-DSPE | Not specified | 100–200 | Not specified | researchgate.net |
| PEGylated Lip. | DPPC lipids, DSPE-PEG2000 | Varies | 137–144 | 0.17–0.23 | nih.gov |
| Optimized LNPs | YSK05/DOPE/Chol/PEG-SP94/PEG | 2.5 mol% | 60.47 ± 6.9 | 0.101 ± 0.011 | nih.gov |
Micellar System Design
DSPE-PEG-Amine, due to its amphiphilic nature, can spontaneously self-assemble in aqueous environments to form micelles biochempeg.comnih.govresearchgate.netresearchgate.netmdpi.comroyalsocietypublishing.orgnih.govthno.orgmdpi.com. In these structures, the hydrophobic DSPE anchors aggregate to form the core, encapsulating lipophilic drugs or other molecules, while the hydrophilic PEG chains extend outwards, forming a stabilizing corona nih.govresearchgate.netroyalsocietypublishing.orgmdpi.com. This arrangement provides excellent colloidal stability and can prolong the circulation time of encapsulated payloads researchgate.netnih.gov. The terminal amine group on the PEG chain is particularly useful for conjugating targeting ligands, enabling active targeting strategies biochempeg.comresearchgate.netnih.govthno.orgmdpi.com. Micelles formed with DSPE-PEG-Amine are typically small, ranging from 10 to 100 nm, which is advantageous for passive targeting via the enhanced permeability and retention (EPR) effect in solid tumors researchgate.netmdpi.com.
Table 3: Micelle Characteristics Utilizing DSPE-PEG-Amine (Representative Data)
| Nanocarrier Type | Lipid/Polymer Composition (Example) | DSPE-PEG-Amine Content | Mean Particle Size (nm) | Polydispersity Index (PDI) | Citation |
| DSPE-PEG5000 Micelles | DSPE-PEG5000 | Not specified | 12–14 | ~0.17–0.43 | nih.gov |
| DOX-loaded Micelles | DSPE-PEG | Not specified | 20 ± 5 | Not specified | researchgate.net |
Solid Lipid Nanoparticle Development
DSPE-PEG-Amine can also be integrated into the formulation of Solid Lipid Nanoparticles (SLNs), where it primarily functions as a surface modifier or stabilizer uniba.itfrontiersin.orgnih.govmdpi.com. The incorporation of DSPE-PEG imparts steric stabilization to the SLNs, enhancing their colloidal stability and reducing aggregation in biological fluids uniba.itmdpi.com. The amine functionality on DSPE-PEG-Amine is particularly valuable for surface functionalization, allowing for the covalent attachment of targeting ligands, such as antibodies or peptides, to the SLN surface frontiersin.orgnih.gov. This surface modification can significantly improve cellular uptake and targeting efficiency to specific cells or tissues frontiersin.org. For example, SLNs prepared using cetyl palmitate and DSPE-PEG have been reported to have dimensions around 100 nm uniba.it.
Compound List
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE)
Polyethylene (B3416737) glycol (PEG)
DSPE-PEG-Amine (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-amine)
Cholesterol (Chol)
Phosphatidylcholine (PC)
Phosphatidylglycerol (PG)
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)
PLGA (Poly(lactic-co-glycolic acid))
Cyclosporine A (CsA)
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)
PAE (Poly(amino ester))
Doxorubicin (DOX)
Folate-GSH-PEG-DSPE
Cetyl palmitate
Pluronic F68
Paclitaxel (PTX)
Sorafenib (SOR)
siRNA (small interfering RNA)
Calcein
Vincristine (VIN)
Amphotericin B
Triamcinolone acetonide
Dexamethasone
Baicalin
Quercetin
Resveratrol
Docetaxel (DTX)
Lead sulfide (B99878) (PbS) Quantum Dots (QDs)
Folate
Glutathione (GSH)
Carboxylic acid (-COOH)
Thiol (-SH)
Maleimide
Amine (-NH2)
RGD mimetic (RGDm)
cRGD (cyclic RGD)
Epidermal growth factor receptor (EGFR)
DODAP (1,2-dioleoyl-3-trimethylammonium-propane)
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
HSPC (hydrogenated soy phosphatidylcholine)
DMG-mPEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
PEG-SP94
DiO
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
DSPC
Soluplus
Poloxamer 188
Poloxamer 407
Solutol HS
Compritol 888 ATO
Glyceryl monostearate
Stearyl amine
MPEG2000-DSPE
Cremophor EL
Precirol® ATO 5
Labrafac™ lipophile WL1349
Tween 80
PE-PEG (Phosphatidylethanolamine-polyethylene glycol)
Carboxymethyl chitosan (B1678972) (CMC)
Poly(amido amine) (PAA)
Doxil®
Ceramide
Bioconjugation Methodologies and Targeted Delivery Strategies Involving Dspe Peg Amine
Covalent Conjugation of Biomolecules to DSPE-PEG-Amine Functionalized Nanocarriers
The terminal amine group of DSPE-PEG-Amine is highly reactive and readily participates in covalent bond formation with a wide array of biomolecules, including antibodies, peptides, proteins, aptamers, and small molecules. This approach is central to creating actively targeted nanocarriers.
Antibody Conjugation Techniques
Antibodies, with their high specificity for cell surface antigens, are frequently conjugated to nanocarriers to achieve targeted delivery. DSPE-PEG-Amine facilitates this by providing an amine group that can react with activated functional groups on antibodies, or vice-versa. Commonly, DSPE-PEG-Amine is incorporated into the nanocarrier formulation, and its amine group is then used to attach antibodies. Alternatively, antibodies can be modified to react with amine-reactive groups on other DSPE-PEG derivatives, such as DSPE-PEG-NHS (N-hydroxysuccinimide) or DSPE-PEG-Maleimide, which are also derived from or related to DSPE-PEG-Amine chemistry biochempeg.comcreativepegworks.comnanocs.netencapsula.combiochempeg.comresearchgate.net. For instance, DSPE-PEG-NHS reacts with primary amine groups on antibodies to form stable amide linkages nanocs.netencapsula.combiochempeg.com. Similarly, DSPE-PEG-Maleimide reacts with thiol groups present in antibodies, often generated by reduction of disulfide bonds in the hinge region, via thiol-maleimide chemistry nih.govmedchemexpress.comrsc.orgnih.govmdpi.com. Studies have shown that antibodies conjugated to DSPE-PEG-maleimide-functionalized nanocarriers exhibit enhanced binding affinity to target cells compared to non-targeted counterparts nih.govmdpi.com.
Peptide and Protein Ligand Attachment
Similar to antibodies, peptides and proteins serve as crucial targeting ligands. DSPE-PEG-Amine's amine group can be readily conjugated to peptides and proteins that possess complementary reactive groups, such as carboxylic acids or activated esters. This conjugation can be achieved through standard amide bond formation reactions, often employing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS nih.govnih.gov. For example, DSPE-PEG-Amine has been used to conjugate various peptides, including growth factors and receptor-binding peptides, to nanocarriers biochempeg.comcreativepegworks.comnih.gov. DSPE-PEG-maleimide is also widely employed for conjugating thiol-containing peptides nih.govmedchemexpress.commdpi.com, and DSPE-PEG-NHS is utilized for amine-containing peptides nanocs.netencapsula.combiochempeg.com. Research has demonstrated the successful attachment of peptides like AE147 and LyP-1 to DSPE-PEG-modified nanocarriers for targeted delivery dovepress.comrsc.org.
Aptamer and Oligonucleotide Linkage
Aptamers, which are short, single-stranded DNA or RNA molecules, and oligonucleotides can also be utilized as targeting ligands. DSPE-PEG-Amine provides a convenient conjugation point for these molecules. Aptamers or oligonucleotides can be synthesized with terminal amine groups, allowing for direct conjugation to the amine terminus of DSPE-PEG-Amine via amide bond formation biochempeg.comcreativepegworks.comrsc.org. Alternatively, DSPE-PEG derivatives with other functional groups, such as DSPE-PEG-maleimide or DSPE-PEG-DBCO (dibenzocyclooctyne), can be used for conjugation with thiol- or azide-modified aptamers and oligonucleotides, respectively, through click chemistry nih.govmdpi.comrsc.org. This flexibility allows for the development of nanocarriers targeting specific cell surface receptors overexpressed in diseases like cancer.
Small Molecule Targeting Ligand Integration (e.g., Folic Acid, Anisamide, RGD)
Small molecules, such as folic acid, anisamide, and RGD peptides, are also effectively conjugated to nanocarriers using DSPE-PEG-Amine.
Folic Acid: Folic acid is a well-known targeting ligand due to the overexpression of folate receptors (FR) on many cancer cells. DSPE-PEG-Amine can be reacted with the γ-carboxyl group of folic acid using DCC chemistry to form DSPE-PEG-Folate conjugates nih.govresearchgate.net. These conjugates are then incorporated into nanocarriers, enhancing their uptake by FR-positive cancer cells thno.orgmedchemexpress.comnanosoftpolymers.com. Folate-targeted nanocarriers have shown improved tumor accumulation and cellular uptake, often mediated by receptor-specific endocytosis nih.govmedchemexpress.com.
Anisamide: Anisamide targets sigma receptors, which are also overexpressed in various cancer types. Conjugation of anisamide to DSPE-PEG-Amine has been achieved through standard amine-carboxyl coupling reactions, leading to anisamide-functionalized nanocarriers for targeted delivery nih.gov.
RGD Peptide: The Arg-Gly-Asp (RGD) peptide sequence targets integrin receptors (e.g., αVβ3, αVβ5, α5β1), which are involved in cell adhesion, migration, and angiogenesis, and are often upregulated in tumors. DSPE-PEG-Amine can be conjugated to RGD peptides, or DSPE-PEG derivatives like DSPE-PEG-Maleimide or DSPE-PEG-COOH are used with appropriately functionalized RGD peptides nih.govnih.govnih.govnih.gov. RGD-conjugated nanocarriers have demonstrated enhanced cellular uptake via integrin receptor-mediated endocytosis nih.gov. For example, RGD-PEGylated liposomes showed a four-fold increase in siRNA delivery efficiency compared to non-PEGylated liposomes nih.gov.
Non-Covalent Functionalization Approaches for Targeted Delivery
While DSPE-PEG-Amine primarily facilitates covalent conjugation, the PEGylation aspect itself contributes to targeted delivery through passive mechanisms. The PEG chain confers a "stealth effect," which helps nanocarriers evade the reticuloendothelial system (RES) and immune surveillance, leading to prolonged circulation times biochempeg.compreprints.orgnih.gov. This prolonged circulation allows for passive accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect, a phenomenon where leaky tumor vasculature allows nanoparticles to enter the tumor microenvironment while hindering their exit nih.gov. Furthermore, some strategies utilize non-covalent interactions, such as biotin-streptavidin ligation, to attach targeting ligands to PEGylated nanoparticles, although DSPE-PEG-Amine's primary utility lies in its amine group for covalent linkage rsc.orgdovepress.com. The PEG chain can also shield targeting ligands during circulation, with the ligands becoming accessible under specific physiological conditions, such as in the presence of reducing agents mdpi.com.
Mechanisms of Targeted Delivery Facilitated by DSPE-PEG-Amine
DSPE-PEG-Amine contributes to targeted delivery through several synergistic mechanisms:
Enhanced Circulation and Stealth Effect: The PEG chain attached to DSPE provides a hydrophilic, steric barrier that minimizes opsonization (protein adsorption) and subsequent clearance by phagocytic cells of the immune system. This "stealth" property significantly prolongs the circulation half-life of nanocarriers, increasing the probability of reaching the target site biochempeg.comcreativepegworks.comresearchgate.netmedchemexpress.compreprints.orgresearchgate.netbiochempeg.combocsci.com.
Active Targeting via Ligand Conjugation: The amine group of DSPE-PEG-Amine serves as a versatile conjugation point for specific targeting ligands. These ligands, such as antibodies, peptides, aptamers, or small molecules, recognize and bind to receptors or antigens that are overexpressed on target cells (e.g., cancer cells, specific cell populations) biochempeg.comcreativepegworks.comdovepress.comthno.orgmedchemexpress.comnanosoftpolymers.comnih.gov. This specific binding triggers receptor-mediated endocytosis, leading to efficient internalization of the nanocarrier and its payload into the target cells dovepress.commedchemexpress.comnih.govmdpi.com.
Passive Targeting (EPR Effect): The PEGylated surface of nanocarriers, including those functionalized with DSPE-PEG-Amine, also contributes to passive targeting. The prolonged circulation time allows these nanocarriers to accumulate in tumor tissues through the EPR effect, where abnormal tumor vasculature facilitates their extravasation and retention nih.gov.
Research Findings on Targeting Efficacy
Studies have quantified the benefits of DSPE-PEG-Amine-mediated targeting:
| Targeting Ligand | Nanocarrier Type | Target Receptor/Cell Type | Conjugation Strategy | Observed Effect | Reference |
| RGD Peptide | Liposomes | Retinal Pigment Epithelial Cells (via Integrin) | DSPE-PEG-Maleimide conjugation | ~4-fold increase in siRNA delivery efficiency compared to PEGylated liposomes | nih.gov |
| Folic Acid | Microemulsions | KB cells (via Folate Receptor) | DSPE-PEG-Folate conjugation | 200-fold higher association with KB cells | nih.gov |
| Folic Acid | Microemulsions | Solid Tumors | DSPE-PEG-Folate conjugation | 2.6-fold higher accumulation in solid tumors after 24h | nih.gov |
| Anti-CA IX Antibody | Liposomes | CA IX-positive NSCLC Cells | DSPE-PEG-Maleimide conjugation | 1.65-fold higher binding affinity | nih.govmdpi.com |
| AE147 Peptide | Liposomes | uPAR-Overexpressing Cancer Cells | DSPE-PEG conjugation | Enhanced targeting efficacy (specific data not quantified in terms of fold-increase in uptake) | dovepress.com |
| Mortalin Antibody | Nanoparticles | Cancer Cells (via Mortalin) | DSPE-PEG-NHS conjugation | Enhanced selective cytotoxicity and tumor targeting (specific data not quantified in terms of fold-increase in uptake) | mdpi.com |
These findings underscore the significant role of DSPE-PEG-Amine and its derivatives in developing highly specific and effective targeted drug delivery systems.
Compound List:
DSPE-PEG-Amine (also DSPE-PEG-NH2)
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)
PEG (Polyethylene Glycol)
DSPE-PEG-Maleimide
DSPE-PEG-NHS (N-Hydroxysuccinimide)
DSPE-PEG-COOH (Carboxylic Acid)
DSPE-PEG-Folate
DSPE-PEG-RGD
DSPE-PEG-DBCO
Anisamide
Folic Acid (FA)
RGD peptide
Antibodies (e.g., anti-CA IX, anti-EGFR Fab', AE147 peptide, LyP-1 peptide, mortalin antibody)
Aptamers (e.g., AS1411 aptamer)
Oligonucleotides (e.g., siRNA)
Cholesterol
Lecithin
PLGA (Poly(D,L-lactide-co-glycolide))
Advanced Research Applications of Dspe Peg Amine in Biomedical Systems
DSPE-PEG-Amine in the Design of Responsive Drug Delivery Systems
DSPE-PEG-Amine, a lipid-polymer conjugate featuring a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, a polyethylene (B3416737) glycol (PEG) chain, and a terminal amine group, serves as a crucial component in the sophisticated design of stimuli-responsive drug delivery systems. Its amphiphilic nature allows for integration into various nanocarrier structures, such as liposomes and micelles, while the PEGylation imparts stealth properties, prolonging circulation time and enhancing stability axispharm.comresearchgate.netbiochempeg.com. The terminal amine group is particularly vital, acting as a versatile conjugation handle for attaching therapeutic agents, targeting ligands, or specific responsive elements that enable controlled drug release in response to internal or external stimuli axispharm.combiochempeg.com.
The strategic incorporation of DSPE-PEG-Amine facilitates the development of "smart" nanocarriers that can precisely deliver drugs to disease sites and release their payload only when specific environmental triggers are encountered. This targeted and controlled release mechanism is paramount for maximizing therapeutic efficacy while minimizing systemic toxicity.
Mechanisms of Responsiveness Enabled by DSPE-PEG-Amine
The amine terminus of DSPE-PEG-Amine is instrumental in creating responsive functionalities within nanocarriers. Its reactivity allows for conjugation via various chemical strategies, including carbodiimide (B86325) coupling or reaction with activated esters or aldehydes, forming stable or cleavable linkages.
pH-Responsive Systems: DSPE-PEG-Amine is particularly valuable in designing pH-sensitive drug delivery systems. The amine group can be utilized to form acid-labile linkages, such as imine bonds, by reacting with aldehyde-functionalized drugs or linkers. These imine bonds are stable at physiological pH (around 7.4) but are readily hydrolyzed in the acidic microenvironments characteristic of tumor tissues (pH 6.5-7.0) or intracellular compartments like endosomes and lysosomes (pH 4.0-6.0) dovepress.comresearchgate.net. This hydrolysis triggers the release of the encapsulated drug. Alternatively, DSPE-PEG-Amine can be used to conjugate pH-sensitive polymers or molecules that alter the nanocarrier's structure or solubility in response to pH fluctuations frontiersin.orgroyalsocietypublishing.org.
Other Stimuli-Responsive Systems: While pH-responsiveness is a prominent application, the amine group of DSPE-PEG-Amine can also be employed to attach moieties that respond to other stimuli. For example, it can be used to conjugate molecules that undergo conformational changes or cleavage in response to redox potential, enzymes, or light, thereby modulating drug release nih.govrsc.orgacs.org.
Research Findings and Data
The development of responsive nanocarriers leveraging DSPE-PEG lipids, including those with amine functionalities, has yielded significant research findings demonstrating enhanced therapeutic outcomes. One notable approach involves the creation of pH-sensitive micelles where DSPE-PEG lipids are functionalized to facilitate pH-triggered drug release.
For instance, research has explored the use of DSPE-PEG lipids functionalized with aldehyde groups to create imine linkages with drugs or targeting ligands. These imine bonds are susceptible to cleavage in acidic conditions, leading to accelerated drug release. A study investigating micellar nanoparticles (MTX-Imine-M-CUR) utilizing such pH-sensitive linkages reported significant drug release at acidic pH values relevant to tumor microenvironments.
| Nanocarrier System | Drug | Stimulus | pH Value | Cumulative Drug Release (%) within 2 hours |
| MTX-Imine-M-CUR Micelles | Doxorubicin (CUR) | pH | 5.5 | 75-95% |
| MTX-Imine-M-CUR Micelles | Doxorubicin (CUR) | pH | 7.4 | Significantly lower than at pH 5.5 |
These findings highlight the efficacy of DSPE-PEG-based systems in achieving pH-dependent drug release. The ability to achieve high drug release (75-95%) within a short timeframe (2 hours) at acidic pH (5.5) compared to physiological pH (7.4) demonstrates the potential for targeted delivery and controlled release in acidic tumor microenvironments or upon cellular internalization into acidic endosomes dovepress.com. While this specific example utilized a DSPE-PEG-aldehyde precursor to form the imine linkage, the terminal amine of DSPE-PEG-Amine can readily be converted to an aldehyde or directly used to form other responsive linkages, underscoring its broad utility in designing such advanced drug delivery platforms.
Mechanistic Insights into Dspe Peg Amine Nanocarrier Performance
Molecular Organization of DSPE-PEG-Amine in Self-Assembled Structures (e.g., Micelles, Liposomes)
The amphiphilic nature of DSPE-PEG-Amine dictates its self-assembly in aqueous environments into organized supramolecular structures such as micelles and liposomes. nih.govnih.gov The molecule consists of a hydrophobic DSPE lipid anchor and a hydrophilic PEG polymer chain with a terminal amine group. axispharm.comnanocs.net When dispersed in water, these molecules orient themselves to minimize the unfavorable interaction between the hydrophobic lipid tails and water.
In micelles , the DSPE lipid tails aggregate to form a hydrophobic core, which can serve as a reservoir for poorly water-soluble drugs. nih.gov The hydrophilic PEG-Amine chains form a protective outer shell, or corona, that interfaces with the surrounding aqueous medium. researchgate.net These structures are typically spherical and possess a low critical micelle concentration (CMC), indicating their stability even at high dilutions. researchgate.netnih.gov
In liposomes , which are vesicles composed of a lipid bilayer, DSPE-PEG-Amine integrates within the bilayer structure. The DSPE portion embeds among the other phospholipids, while the PEG-Amine chain extends from the liposome (B1194612) surface into the aqueous phase. axispharm.comcreative-biostructure.com The incorporation of DSPE-PEG lipids can influence the morphology of the lipid assembly. At low concentrations, they integrate into existing liposomal bilayers. However, as the molar percentage of the PEG-lipid increases, the significant steric hindrance from the bulky PEG headgroups can induce a change in the lipid curvature, leading to a structural transition from lamellar bilayers to disk-like and eventually spherical micelles. nih.gov Studies have shown that for DSPC-based systems, liposomes are the predominant structure at lower DSPE-PEG(2000) concentrations, with disk-like micelles appearing at around 5 mol% and becoming the dominant species at approximately 20 mol%. nih.gov Complete conversion to spherical micelles occurs at even higher concentrations, around 33 mol%. nih.gov
Role of PEG Corona in Steric Stabilization and Immune Evasion
The polyethylene (B3416737) glycol (PEG) corona is fundamental to the in vivo performance of DSPE-PEG-Amine nanocarriers, providing what is commonly known as a "stealth" property. creative-biostructure.comresearchgate.net This functionality arises from the physicochemical characteristics of the PEG chains forming a dense, hydrophilic, and flexible layer on the nanocarrier surface. nih.gov
This surface layer provides a potent steric barrier that physically hinders the adsorption of plasma proteins, particularly opsonins, onto the nanocarrier surface. researchgate.netnih.gov Opsonization is a critical first step in the recognition and clearance of foreign particles by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen. nih.govmdpi.com By preventing opsonin binding, the PEG corona effectively camouflages the nanocarrier from the body's immune surveillance, significantly reducing MPS uptake. mdpi.com This mechanism of immune evasion dramatically prolongs the circulation half-life of the nanocarriers in the bloodstream. researchgate.netnih.gov
Furthermore, the steric hindrance provided by the PEG chains prevents the aggregation of nanocarriers with each other and with blood components, ensuring their colloidal stability in vivo. researchgate.netresearchgate.net Research indicates that as little as 0.5 mol% of DSPE-PEG(2000) can substantially increase the plasma longevity of liposomes, with optimal effects often seen around 2 mol%, a concentration at which liposome aggregation is effectively prevented. researchgate.net
Interfacial Interactions within DSPE-PEG-Amine Nanocarriers
The stability and structural integrity of DSPE-PEG-Amine nanocarriers are governed by a balance of interfacial forces.
Hydrophobic Interactions: The primary driving force for self-assembly is the hydrophobic effect. The long, saturated C18 distearoyl chains of the DSPE anchor are strongly hydrophobic and aggregate to form a stable core in micelles or anchor within the hydrophobic region of a liposomal bilayer, minimizing their exposure to water. nih.govnih.gov
Steric Repulsion: The hydrophilic PEG chains in the corona are highly hydrated and flexible. When two such nanocarriers approach each other, the compression of these PEG layers leads to a strong steric repulsion force, preventing aggregation and ensuring colloidal stability. researchgate.netnih.gov
The interplay of these forces dictates the final structure and behavior of the nanocarrier. For instance, the adsorption of the DSPE-PEG onto a nanoparticle surface is a diffusion-limited process driven by hydrophobic interactions, leading to the formation of a stable coating. nih.gov
Impact of PEG Chain Length and Density on Nanocarrier Performance and Biodistribution
The performance and in vivo fate of DSPE-PEG-Amine nanocarriers are critically dependent on both the molecular weight (chain length) of the PEG and its grafting density on the nanocarrier surface. nih.govdovepress.com
PEG Density: The density, or molar percentage, of DSPE-PEG-Amine in the formulation is equally critical. A minimum density is required to form a sufficiently compact corona to prevent opsonization; research suggests at least 3 to 6 mol% of PEG-lipid is necessary to achieve a significant effect on circulation time. nih.gov Increasing the PEG density on a nanocarrier surface generally leads to a longer circulation half-life and reduced accumulation in off-target organs like the liver and spleen. nih.govdovepress.com For example, increasing the DSPE-PEG content in lipid nanoparticles (LNPs) leads to longer blood half-lives and decreased transfection efficiency in organs like the heart, lung, liver, and spleen, indicating reduced off-target interaction. nih.gov There is, however, a saturation point beyond which further increases in PEG density offer no additional benefit and may even be detrimental. nih.gov
| Nanocarrier System | PEG-Lipid Type | PEG MW (Da) | PEG Density (mol%) | Key Finding | Reference |
|---|---|---|---|---|---|
| DSPC/Cholesterol Liposomes | DSPE-PEG | 1000 | 6 | More effective at prolonging circulation than higher MW PEGs. | nih.govjst.go.jp |
| DSPC/Cholesterol Liposomes | DSPE-PEG | 2000 | 6 | Highly effective; ~40% of dose in blood at 6h. More effective than 5k or 12k Da. | nih.govjst.go.jp |
| DSPC/Cholesterol Liposomes | DSPE-PEG | 5000 | 6 | Less effective at prolonging circulation than 1k or 2k Da PEGs. | nih.govjst.go.jp |
| DSPC/Cholesterol Liposomes | DSPE-PEG | 12000 | 6 | Less effective at prolonging circulation than 1k or 2k Da PEGs. | nih.govjst.go.jp |
| siRNA Lipid Nanoparticles | DSPE-PEG | 2000 | Increased | Longer blood half-life and greater accumulation in heart tissue. | nih.gov |
| Chitosan (B1678972) Nanoparticles | mPEG-g-CS | 750 to 5000 | 4.1% to 40.3% | Longer PEG chains and higher density both led to reduced macrophage uptake and decreased liver/spleen accumulation. | dovepress.com |
Influence of Functional Groups on Nanocarrier Surface Potential and Cellular Tropism
The terminal amine (-NH2) group on the PEG chain is a critical functional feature of DSPE-PEG-Amine, imparting distinct properties to the nanocarrier surface that influence its biological interactions. axispharm.comnanocs.net
The primary purpose of the amine group is to serve as a reactive chemical handle for bioconjugation. creative-biostructure.combiochempeg.com It can be readily reacted with various molecules, such as targeting ligands (e.g., antibodies, peptides, aptamers) or imaging agents, to create nanocarriers with specific cellular tropism. axispharm.comnih.govbiochempeg.com This allows for active targeting of diseased cells or tissues, enhancing therapeutic efficacy while minimizing off-target effects.
Furthermore, the amine group directly influences the nanocarrier's surface potential, or zeta potential. At physiological pH, the primary amine is typically protonated (-NH3+), conferring a net positive charge to the nanocarrier surface. mdpi.com This is in contrast to standard methoxy-terminated DSPE-PEG, which results in a neutral or slightly negative surface charge. frontiersin.org This positive surface potential can promote electrostatic interactions with the negatively charged surfaces of cell membranes, which can influence cellular uptake. mdpi.com For example, amine-bearing nanoparticles have been shown to interact readily with negatively charged proteins like human serum albumin (HSA). mdpi.com The magnitude of this positive charge can be tuned by altering the density of the DSPE-PEG-Amine in the formulation or by changing the length of the PEG chain, which affects how the charge is presented at the particle surface. nih.govmdpi.com
| Nanoparticle System | Surface Moiety | Resulting Zeta Potential (mV) | Key Implication | Reference |
|---|---|---|---|---|
| DSPE-PEG Micelles | DSPE-PEG-NH2 | +6 to +8 | Positive charge due to the amine group. | frontiersin.org |
| DSPE-PEG-C60 Micelles | DSPE-PEG-C60 | -28 to -31 | Conjugation of fullerenol to the amine results in a strong negative charge. | frontiersin.org |
| Lipid Nanoparticles | DSPE-PEG-Amine | Slightly positive/neutral | Amine group contributes positive charge. | nih.gov |
| Lipid Nanoparticles | DSPE-PEG-Carboxylic acid | -15 | Anionic surface modification generates significant negative potential. | nih.gov |
| PCL-core Nanoparticles | Amine/PEG(5K) | ~ +15 | Presence of amine polymer creates a positive charge, modulated by PEG length. | mdpi.com |
| PCL-core Nanoparticles | PEG(5K) only | ~ -25 | Standard PEGylated particles exhibit a negative charge. | mdpi.com |
Analytical and Characterization Techniques for Dspe Peg Amine Formulations
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the chemical structure and successful conjugation of DSPE-PEG-Amine with other molecules. The technique identifies functional groups based on their characteristic absorption of infrared radiation. For DSPE-PEG-Amine itself, FT-IR spectra typically exhibit characteristic peaks associated with the PEG chain (e.g., C-O-C stretching vibrations around 1110 cm⁻¹) and the phospholipid backbone (e.g., C-H stretching vibrations around 2917, 2880, 2852 cm⁻¹; ester carbonyl C=O stretch around 1737 cm⁻¹) nih.govfrontiersin.orgrsc.orgresearchgate.netnih.gov.
Crucially, FT-IR is used to verify successful conjugation. For instance, when DSPE-PEG-Amine is conjugated with molecules containing carboxylic acid groups or other reactive moieties, the disappearance or significant alteration of the primary amine N-H bending vibrations (typically observed around 1648 and 1550 cm⁻¹ in DSPE-PEG-Amine) and the appearance of new characteristic peaks (e.g., amide I and amide II bands) confirm the formation of new chemical bonds nih.govfrontiersin.orgrsc.org. For example, the conjugation of DSPE-PEG-Amine with folic acid (FA) results in spectral changes indicative of amide bond formation between the amine of DSPE-PEG-Amine and the activated carboxyl group of FA nih.gov. Similarly, the conjugation of DSPE-PEG-Amine with peptides shows the appearance of amide I (around 1647 cm⁻¹) and amide II (around 1566 cm⁻¹) bands, confirming successful peptide conjugation rsc.org.
UV-VIS-NIR Spectroscopy
UV-Visible-Near Infrared (UV-VIS-NIR) spectroscopy is primarily employed to quantify substances that possess chromophores, i.e., molecules that absorb light in this spectral range. While DSPE-PEG-Amine itself does not have strong intrinsic chromophores for UV-Vis detection, this technique is vital for analyzing DSPE-PEG-Amine-based formulations when they incorporate UV-Vis active components.
UV-Vis spectrophotometry is commonly used to quantify drug molecules (e.g., Doxorubicin (DOX) at 480 nm nih.gov) or other functional moieties conjugated to DSPE-PEG-Amine within nanocarriers researchgate.net. It can also be used to monitor the stability of certain components, such as the detection of phospholipid oxidation avantiresearch.com. In some research, PEGylated particles themselves, like PEG-MoOx, show absorption in the NIR range, which is relevant for photothermal therapy applications researchgate.net.
Spectrophotometric Quantification of DSPE-PEG-Amine Conjugates
The quantification of DSPE-PEG-Amine or its conjugates often relies on spectrophotometric methods, either directly or indirectly. Due to the lack of a strong chromophore in PEG itself, direct quantification can be challenging. However, methods exist to quantify DSPE-PEG-Amine or its functionalized forms.
One approach involves measuring the concentration of DSPE-PEG (5000) amine conjugated to materials like single-walled carbon nanotubes (SWCNTs) at 280 nm mdpi.com. Alternatively, assays that detect specific functional groups can be employed. For instance, the TNBSA (trinitrobenzenesulfonic acid) test can quantify free amino groups present on DSPE-PEG-Amine, which is useful for assessing the extent of functionalization or unreacted amine groups mdpi.com. When DSPE-PEG-Amine is conjugated with peptides, a gold-based bicinchoninic acid (BCA) assay can be used to quantify the peptide content rsc.org.
For PEGylated products and residual PEGylation reagents, quantification is more complex. While UV detection is limited, techniques like Charged Aerosol Detection (CAD) coupled with HPLC can provide sensitive quantification of PEGylated species and unreacted PEGylation reagents, as PEG lacks a chromophore suitable for UV detection thermofisher.com.
Morphological and Size Characterization
The physical characteristics of DSPE-PEG-Amine-based nanostructures, such as size, shape, and surface properties, are critical for their performance in drug delivery and other applications.
Dynamic Light Scattering (DLS) for Hydrodynamic Size and Polydispersity Index
Dynamic Light Scattering (DLS) is a standard technique for determining the hydrodynamic diameter and Polydispersity Index (PDI) of nanoparticles in suspension. The PDI provides an indication of the uniformity of the particle size distribution, with values closer to zero indicating a more monodisperse sample.
DSPE-PEG-Amine is often incorporated into liposomes, micelles, or lipid nanoparticles (LNPs). For liposomal formulations, DLS measurements typically report hydrodynamic diameters ranging from approximately 68 nm to over 200 nm, with PDIs generally below 0.3, indicating good monodispersity rsc.orgnih.govnih.govacs.orgresearchgate.netnih.gov. For example, liposomes formulated with DSPE-PEG2000 showed sizes between 130-144 nm with PDIs around 0.08-0.2 nih.govacs.org, while other studies reported sizes from 142-202 nm with PDIs from 0.069-0.190 researchgate.net. Micellar structures formed with DSPE-PEG-Amine can be smaller, with reported sizes around 9.6 nm and PDIs below 0.1 nih.gov, or larger depending on the formulation, with sizes up to 128 nm and PDIs around 0.1-0.9 mdpi.com. LNPs incorporating DSPE-PEG-Amine derivatives typically exhibit sizes below 90 nm with PDIs less than 0.21 nih.gov.
Table 1: Representative Hydrodynamic Size and PDI Values for DSPE-PEG-Amine Formulations
| Formulation Type | Key Components (including DSPE-PEG-Amine) | Average Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Citation(s) |
| Liposomes | DSPC/Cholesterol/DSPE-PEG2000 | 130-144 | 0.08-0.20 | nih.govacs.org |
| Liposomes | DOPC/DSPE-PEG or DMPC/DSPE-PEG | 142-202 | 0.069-0.190 | researchgate.net |
| Liposomes | DSPC/Cholesterol/DSPE-PEG2k/DSPE-PEG2k-TCO | 130.3-142.9 | 0.081-0.207 | nih.gov |
| Micelles | DSPE-PEG2000/Soluplus (1:1 ratio) | 116.6 | 0.112 | mdpi.com |
| Micelles | DSPE-PEG2000 | 9.6 | 0.1 | nih.gov |
| LNPs | Ionizable lipid/Helper lipids/DSPE-PEG-Amine | <90 | <0.21 | nih.gov |
| Nanoparticles | LyP-1–DSPE–PEG | 68-79 | 0.15-0.183 | rsc.org |
Note: Values are representative and can vary based on specific formulation parameters.
Transmission Electron Microscopy (TEM) and Cryo-TEM for Nanostructure Visualization
Transmission Electron Microscopy (TEM) and its cryo-transmission electron microscopy (Cryo-TEM) variant provide direct visualization of the morphology and internal structure of nanocarriers. These techniques are crucial for confirming the shape, size, and homogeneity of particles formed by DSPE-PEG-Amine.
TEM and Cryo-TEM analyses have consistently shown that DSPE-PEG-Amine, when incorporated into lipid-based systems, forms well-defined nanostructures such as spherical liposomes, micelles, or lipid nanoparticles frontiersin.orgrsc.orgresearchgate.netnih.govacs.orgrsc.org. Cryo-TEM offers the advantage of preserving the hydrated state of the nanoparticles, providing more accurate insights into their native morphology and structural organization acs.org. For example, studies have depicted spherical liposomes with diameters consistent with DLS measurements, often showing a clear lipid bilayer structure or a dense core for micelles frontiersin.orgrsc.orgresearchgate.netrsc.org. LNPs incorporating functionalized PEG lipids have also been visualized, revealing distinct morphologies that can vary based on the specific PEG modification nih.gov.
Field Emission Scanning Electron Microscopy (FE-SEM)
Field Emission Scanning Electron Microscopy (FE-SEM) is another powerful technique for characterizing the surface morphology and topography of nanostructures. While TEM provides internal structural details, FE-SEM excels at revealing surface features and interactions with substrates, such as cell surfaces.
FE-SEM has been utilized to examine the interaction of DSPE-PEG-Amine-based nanovectors with cells, allowing for the visualization of their adsorption and internalization processes bjmu.edu.cnrsc.org. It can also be used to characterize the morphology of the nanocarriers themselves, although sample preparation (e.g., drying and metallization) can sometimes lead to size discrepancies compared to DLS measurements, which are performed on hydrated samples researchgate.net. For instance, FE-SEM has been used to observe the surface morphology of magnetic micelles functionalized with DSPE-PEG-Amine, confirming their encapsulation of superparamagnetic iron oxide nanoparticles (SPIONs) within a PEG-coated core researchgate.net. It has also been employed to study the interaction of liposomes and micelles with various cancer cell lines, providing insights into cellular uptake mechanisms and the effects of the nanocarriers on cell morphology rsc.org.
Compound List:
DSPE-PEG-Amine
DSPE-PEG-C60
DSPE-PEG-FA
DSPE-PEG-LyP-1
DSPE-PEG-NH2
DSPE-PEG2000
DSPE-PEG5000
DSPE-PEG2k-Amine
DSPE-PEG2k-Carboxy NHS
DSPE-PEG2k-Carboxylic acid
DSPE-PEG2000-peptide
DSPE-PEG2000-Mal
DSPE-PEG2000-NGR
DSPE-PEG2000-DWSW
DSPE-PEG(3400) Amine
DSPE-PEG-TCO
DSPE-PEG-imine
DSPE-PEG-Amine SWCNT
DSPE-PEG-2-PE
DSPE-PEG-amine (in mixture with PEG-2-PE)
DSPE-PEG-FA
DSPE-PEG-Chol
F-PEG-DSPE
F-PEG-CHEMS
DSPE-PEG2000-DTPA
DSPE-PEG(2000) Amine
Future Directions and Emerging Research Perspectives for Dspe Peg Amine
Development of Multifunctional DSPE-PEG-Amine Based Nanocarriers
The future of nanomedicine lies in the creation of highly sophisticated, multifunctional nanocarriers that can simultaneously perform several tasks, such as targeted delivery, imaging, and combination therapy. The amine functionality of DSPE-PEG-Amine serves as a versatile chemical handle for the attachment of a wide array of molecules, making it an ideal platform for constructing such complex systems.
A significant area of research is the development of nanocarriers capable of co-delivering multiple therapeutic agents. For instance, researchers have successfully formulated nanocarriers for the co-delivery of the chemotherapeutic drug docetaxel and iSur-pDNA, a gene therapy agent, by utilizing folate-PEG-DSPE for targeting. nih.gov This approach allows for synergistic therapeutic effects and can help overcome drug resistance. The ability to conjugate different targeting ligands to the DSPE-PEG-Amine backbone is another promising avenue. By incorporating ligands such as antibodies, aptamers, or peptides, these nanocarriers can be directed to specific cell types or tissues, thereby enhancing therapeutic efficacy while minimizing off-target effects. biochempeg.com
| Nanocarrier System | Therapeutic Agents | Targeting Ligand | Key Findings |
| Multifunctional Nanoassembly | Docetaxel and iSur-pDNA | Folate | Enhanced antitumor efficacy and lower systemic toxicity compared to free drugs. nih.gov |
| Theranostic Au-liposome | Not specified | Not specified | Effective for tumor targeting and photothermal therapy. creativepegworks.com |
| pH-Responsive Liposomes | Docetaxel and Doxycycline | Folate | Enhanced pH-dependent targeted release of drugs. mdpi.com |
This table summarizes examples of multifunctional nanocarriers based on DSPE-PEG derivatives.
Integration with Novel Therapeutic Modalities
DSPE-PEG-Amine is not only being used to enhance traditional drug delivery but is also being integrated with cutting-edge therapeutic modalities. This convergence is opening up new frontiers in the treatment of a wide range of diseases.
One of the most exciting areas is the use of DSPE-PEG-Amine in gene therapy . Its ability to form stable nanoparticles that can encapsulate and protect nucleic acids, such as siRNA and pDNA, makes it a valuable tool for gene delivery. nih.govnih.gov These nanocarriers can facilitate the targeted delivery of genetic material to specific cells, offering the potential to treat genetic disorders and various forms of cancer.
Furthermore, DSPE-PEG-Amine is being explored in the field of photothermal therapy (PTT) . In a notable study, DSPE-PEG (5000) amine was conjugated with single-walled carbon nanotubes (SWCNTs). nih.govnih.gov These conjugates were found to be biocompatible and effective as photothermal nanocarriers, capable of inducing cell death upon near-infrared (NIR) laser irradiation. This approach offers a minimally invasive and highly targeted cancer treatment strategy. The combination of PTT with chemotherapy or other modalities, facilitated by DSPE-PEG-Amine nanocarriers, represents a powerful strategy for synergistic cancer therapy.
| Therapeutic Modality | DSPE-PEG-Amine Application | Example | Potential Impact |
| Gene Therapy | Nanocarrier for nucleic acid delivery | Delivery of siRNA and pDNA | Treatment of genetic disorders and cancer through targeted gene silencing or expression. nih.govnih.gov |
| Photothermal Therapy (PTT) | Conjugation with photothermal agents | DSPE-PEG (5000) amine conjugated with SWCNTs | Minimally invasive and targeted cancer therapy. nih.govnih.gov |
| Combination Therapy | Co-delivery of different therapeutic agents | Delivery of chemotherapeutics and photosensitizers | Synergistic therapeutic effects and overcoming drug resistance. |
This table illustrates the integration of DSPE-PEG-Amine with novel therapeutic modalities.
Rational Design of DSPE-PEG-Amine Conjugates for Enhanced Performance
To fully harness the potential of DSPE-PEG-Amine, a "one-size-fits-all" approach is insufficient. The rational design of DSPE-PEG-Amine conjugates, taking into account the specific therapeutic application, is crucial for optimizing their in vivo performance. This involves a careful consideration of factors such as the molecular weight of the PEG chain and the density of targeting ligands.
The length of the PEG chain, for instance, plays a critical role in determining the circulation half-life and cellular uptake of the nanocarrier. nih.gov While longer PEG chains can provide a more effective "stealth" effect, shielding the nanocarrier from the immune system and prolonging its circulation time, they can also hinder cellular uptake. Therefore, optimizing the PEG molecular weight is a key aspect of rational design.
Another important consideration is the concept of "PEG pairing" . This involves using a mixture of DSPE-PEG-Amine with different PEG chain lengths within the same nanocarrier. For example, a combination of a longer PEG chain for stealth and a shorter PEG chain conjugated to a targeting ligand can enhance the accessibility of the targeting moiety to its receptor, thereby improving targeting efficiency. thno.org Research has shown that pairing a targeting ligand-displaying PEG with a methoxy-capped PEG of about half its length can lead to better performance. thno.org
| Design Parameter | Influence on Performance | Optimization Strategy | Research Finding |
| PEG Molecular Weight | Circulation time, cellular uptake | Varying the PEG chain length (e.g., 2kDa, 5kDa) | Increasing PEG MW can enhance circulation time but may reduce cellular uptake. nih.gov |
| PEG Pairing | Targeting efficiency | Using a mix of different PEG lengths | Pairing a targeting ligand on a longer PEG with a shorter "stealth" PEG can improve targeting. thno.org |
| Ligand Density | Cellular uptake and specificity | Controlling the ratio of DSPE-PEG-Amine to non-functionalized DSPE-PEG | An optimal ligand density is required to balance targeting and non-specific binding. |
This table outlines key parameters in the rational design of DSPE-PEG-Amine conjugates.
Standardization of Characterization Protocols for DSPE-PEG-Amine Systems
As DSPE-PEG-Amine-based nanocarriers become more complex, the need for standardized and comprehensive characterization protocols becomes increasingly critical. A thorough understanding of the physicochemical properties of these nanosystems is essential to ensure their quality, reproducibility, and ultimately, their clinical translatability.
Standard characterization should include a suite of analytical techniques to assess various parameters. Dynamic Light Scattering (DLS) is commonly used to determine the hydrodynamic diameter, size distribution (Polydispersity Index, PDI), and zeta potential of the nanoparticles. mdpi.comnih.gov The zeta potential provides information about the surface charge of the nanoparticles, which is crucial for their stability and interaction with biological membranes. Transmission Electron Microscopy (TEM) is employed to visualize the morphology and size of the nanocarriers. nih.gov
For confirming the successful conjugation of ligands or drugs to the DSPE-PEG-Amine, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR) are indispensable. nih.govresearchgate.netnih.gov These methods provide detailed information about the chemical structure of the conjugates. Furthermore, techniques such as Small-Angle X-ray Scattering (SAXS) can provide insights into the internal structure of the micelles. nih.gov The development and adoption of standardized protocols for these characterization techniques will be vital for comparing results across different studies and for the regulatory approval of DSPE-PEG-Amine-based nanomedicines.
| Characterization Technique | Parameter Measured | Importance |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, PDI, Zeta potential | Assesses size, uniformity, and surface charge, which affect stability and biological interactions. mdpi.comnih.gov |
| Transmission Electron Microscopy (TEM) | Morphology, size | Visualizes the shape and size of the nanocarriers. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Chemical structure, conjugation efficiency | Confirms the successful attachment of ligands and drugs. researchgate.netnih.gov |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups, chemical bonds | Provides evidence of chemical modifications and conjugation. nih.gov |
| Small-Angle X-ray Scattering (SAXS) | Internal structure of micelles | Elucidates the arrangement of molecules within the nanocarrier. nih.gov |
This table summarizes key techniques for the characterization of DSPE-PEG-Amine systems.
Q & A
Q. What steps ensure reproducibility of DSPE-PEG-Amine synthesis across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
